

Physical and chemical properties of Boc-L-phenylalanine methyl ester.

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Compound of Interest

Compound Name: *Boc-L-phenylalanine methyl ester*

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An In-depth Technical Guide on Boc-L-phenylalanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester (Boc-L-Phe-OMe), a critical building block in peptide synthesis and pharmaceutical development.

Core Properties and Specifications

Boc-L-phenylalanine methyl ester is an N-terminally protected derivative of L-phenylalanine, where the tert-butoxycarbonyl (Boc) group safeguards the amine functionality, and a methyl ester protects the carboxylic acid. This dual protection makes it a versatile reagent for the controlled, stepwise assembly of peptide chains.^[1] Its role is crucial for improving the solubility and bioavailability of peptides, which is essential for drug formulation and delivery.^[1]

The quantitative properties of **Boc-L-phenylalanine methyl ester** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate	[2]
Synonyms	Boc-Phe-OMe, N-Boc-L-phenylalanine methyl ester, Methyl N-(tert-butoxycarbonyl)-L-phenylalaninate	[1][2][3]
CAS Number	51987-73-6	[1][3]
Molecular Formula	C ₁₅ H ₂₁ NO ₄	[1][2][3]
Molecular Weight	279.33 g/mol	[2][3]
Appearance	White to off-white crystalline powder	[1][3][4]
Melting Point	35-42 °C	[1][5][6]
Boiling Point	~403.7 °C at 760 mmHg (Predicted)	[6][7]
Density	~1.1 g/cm ³ (Predicted)	[6]
Solubility	Soluble in DMSO, Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).[3] [8] Slightly soluble in water.[3]	
Optical Rotation [α] _D	-4.0° to -6.0° (c=2 in Methanol)	
	-26.5° ± 2° (c=1.1% in DMF)	[1]
	-25° to -28° (c=1 in CHCl ₃)	[3]

Experimental Protocols

Detailed methodologies for key reactions involving **Boc-L-phenylalanine methyl ester** are provided below. These protocols are foundational for its application in synthetic chemistry.

The Boc group is acid-labile and is typically removed to allow for peptide bond formation at the N-terminus.

- Reagents:
 - **Boc-L-phenylalanine methyl ester**
 - Trifluoroacetic acid (TFA)
 - Dichloromethane (DCM), anhydrous
- Protocol:
 - Dissolve the Boc-protected compound in anhydrous DCM.
 - Add TFA to a final concentration of 20-50% (v/v).^[9]
 - Stir the reaction mixture at room temperature for 30-60 minutes.^[9]
 - Monitor the reaction's completion by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[9]
 - Upon completion, remove the solvent and excess TFA in vacuo.^[9]
 - The resulting amine trifluoroacetate salt can often be used directly in the subsequent coupling step after neutralization.^[9]

Saponification of the methyl ester reveals the free carboxylic acid, enabling coupling reactions at the C-terminus.

- Reagents:
 - **Boc-L-phenylalanine methyl ester**
 - Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

- Tetrahydrofuran (THF) / Water or Methanol / Water solvent system
- 1 M Hydrochloric acid (HCl) or Acetic Acid
- Protocol:
 - Dissolve the methyl ester in a mixture of THF and water (e.g., 5:1 ratio).[\[10\]](#)
 - Add a 1 M aqueous solution of LiOH.[\[10\]](#)
 - Stir the reaction mixture at room temperature and monitor for completion by TLC.[\[10\]](#)
 - Once the starting material is consumed, carefully acidify the mixture to a pH of ~5 with 1 M HCl or acetic acid.[\[10\]](#)
 - Extract the product with an organic solvent such as ethyl acetate or dichloromethane.[\[10\]](#)
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate in vacuo to yield the crude product.

This protocol outlines the formation of a dipeptide bond after deprotecting the methyl ester.

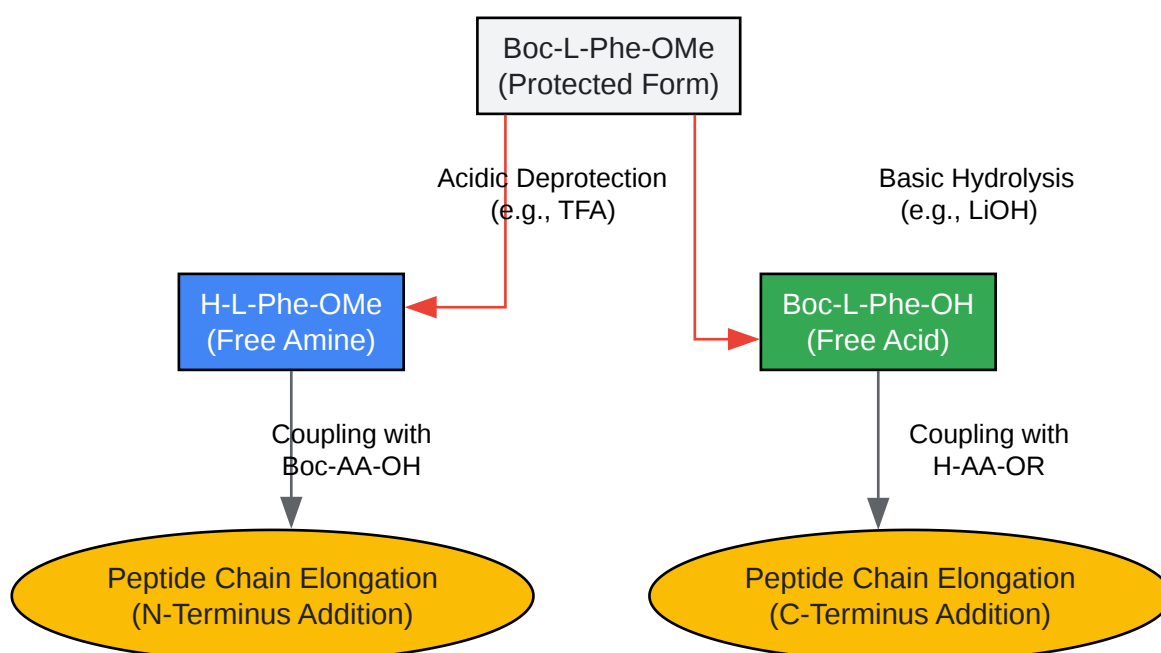
- Reagents:
 - Boc-L-phenylalanine (product from Protocol 2)
 - An amino acid methyl ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)
 - Coupling agents: 1-Hydroxybenzotriazole (HOBt) and N,N'-Dicyclohexylcarbodiimide (DCC) or similar carbodiimide.[\[9\]](#)
 - Base: N,N-Diisopropylethylamine (DIEA)[\[9\]](#)
 - Dichloromethane (DCM), anhydrous
- Protocol:
 - Prepare Free Amine: Dissolve the amino acid methyl ester hydrochloride in anhydrous DCM. Add one equivalent of DIEA and stir for 15-20 minutes at room temperature to

generate the free amine.[9]

- Activate Carboxylic Acid: In a separate flask, dissolve Boc-L-phenylalanine and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.[9]
- Add DCC (1.1 equivalents) to the cooled carboxylic acid solution and stir for 30 minutes at 0 °C.
- Coupling: Add the free amine solution from step 1 to the activated carboxylic acid solution. Allow the reaction to warm to room temperature and stir overnight.
- Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.[11] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography.[11]

Mandatory Visualizations

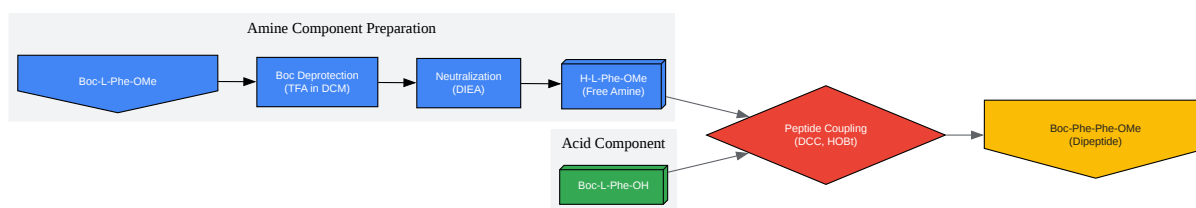
The diagram below illustrates the central role of **Boc-L-phenylalanine methyl ester** and its conversion to reactive intermediates for peptide chain elongation.



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Caption: Reactivity pathways of **Boc-L-phenylalanine methyl ester**.

This workflow visualizes the key steps in synthesizing a dipeptide, for instance, Boc-Phe-Phe-OMe, starting from the protected phenylalanine derivatives.



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Caption: Workflow for the synthesis of a dipeptide (Boc-Phe-Phe-OMe).

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